3-Amino-5-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

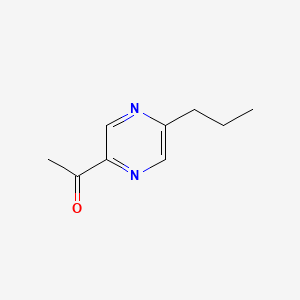

3-Amino-5-hydroxybenzamide, also known as 3-Amino-5-hydroxybenzoic acid, is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.151 . It is used in research and development .

Synthesis Analysis

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics, involves a novel variant of the shikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor . Kanosamine is then phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is then converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .Molecular Structure Analysis

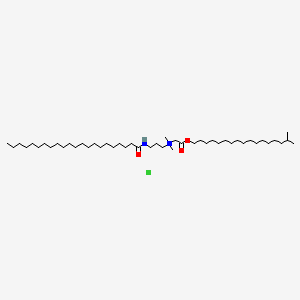

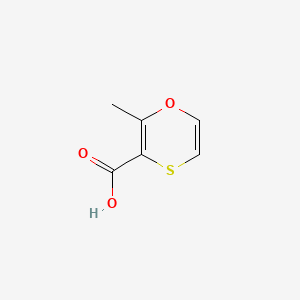

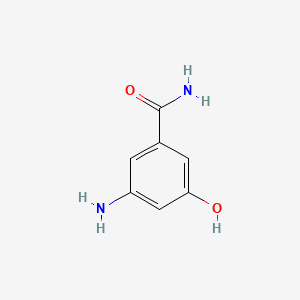

The molecular structure of 3-Amino-5-hydroxybenzamide consists of a benzene ring substituted with an amine group at the 3rd position and a hydroxy group at the 5th position . The compound is a monohydroxybenzoate that is the conjugate base of 3-amino-5-hydroxybenzoic acid, obtained by deprotonation of the carboxy group .Applications De Recherche Scientifique

Synthesis of Antimicrobials : 2-amino-N-hydroxybenzamide derivatives, which are structurally similar to 3-Amino-5-hydroxybenzamide, have been synthesized and shown to have antibacterial and antifungal activities (Mahesh et al., 2015).

Isolation from Marine Streptomyces : Compounds including 2-amino-3-hydroxybenzamide, closely related to 3-Amino-5-hydroxybenzamide, have been isolated from marine actinomycete Streptomyces sp. However, these compounds did not show significant activity against various cell lines and bacteria (Zhang et al., 2018).

DNA Damage and Repair : Studies have shown that 3-Aminobenzamide, a compound similar to 3-Amino-5-hydroxybenzamide, affects DNA repair processes. It has been used to study the toxicity of compounds that incorporate into DNA, affecting cell cycle and survival (Boorstein et al., 1987).

Chromosomal Aberrations : 3-Aminobenzamide has been studied for its effects on chromosome aberrations in human lymphocytes, indicating its potential impact on genetic stability (Zhang et al., 1993).

Role in Poly(ADP-ribose) Polymerase (PARP) Inhibition : 3-Aminobenzamide has been used to investigate its role in inhibiting PARP, a key enzyme in DNA repair and cell death pathways. It's been shown to have an anti-apoptotic effect in multiple organ damage scenarios, particularly in the context of gamma irradiation (El-Sheikh et al., 2018).

Antioxidant Activity : Amino-substituted benzamide derivatives, like 3-Amino-5-hydroxybenzamide, exhibit antioxidant properties. Their electrochemical behavior has been studied to understand their radical scavenging activities, crucial in various biological and pharmacological contexts (Jovanović et al., 2020).

Heterocyclic Chemistry Applications : 3-Amino-5-hydroxybenzamide has been used in synthesizing novel heterocyclic compounds like cyclic quaterbenzoxazole and -imidazole derivatives. These compounds represent new heterocyclic ring systems with potential applications in material science and pharmaceuticals (Tauer, 2002).

Biosynthesis of Rifamycin in Nocardia mediterranei : 3-Amino-5-hydroxybenzoic acid, structurally related to 3-Amino-5-hydroxybenzamide, has been identified as a precursor in the biosynthesis of ansamycins, a class of antibiotics including rifamycin (Ghisalba & Nüesch, 1981).

Safety and Hazards

The safety data sheet for 3-Hydroxybenzoic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, wash thoroughly after handling, and avoid eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

3-amino-5-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,8H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYPKVMAPRVKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665591 |

Source

|

| Record name | 3-Amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176442-22-1 |

Source

|

| Record name | 3-Amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3H-imidazo[1,5-a]benzimidazole](/img/structure/B575520.png)

![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)

![Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B575535.png)